molecular formula C22H42O9 B2500672 Bis-PEG5-t-butyl ester CAS No. 439114-12-2

Bis-PEG5-t-butyl ester

Cat. No.: B2500672
CAS No.: 439114-12-2
M. Wt: 450.569
InChI Key: RYJCLSVRARTBFI-UHFFFAOYSA-N
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Description

Bis-PEG5-t-butyl ester is a chemical compound used in organic synthesis and bioconjugation reactions. It is a derivative of polyethylene glycol (PEG), a polymer known for its hydrophilic and biocompatible properties . The compound is characterized by its ability to form esters, which are widely used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG5-t-butyl ester typically involves the Steglich esterification method, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis-PEG5-t-butyl ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Bis-PEG5-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis-PEG5-t-butyl ester involves its ability to form covalent bonds with other molecules through its ester groups. This allows it to act as a linker or crosslinker in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-PEG5-t-butyl ester is unique due to its specific structure, which includes two PEG5 chains and t-butyl ester groups. This structure provides it with distinct properties such as enhanced solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O9/c1-21(2,3)30-19(23)7-9-25-11-13-27-15-17-29-18-16-28-14-12-26-10-8-20(24)31-22(4,5)6/h7-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJCLSVRARTBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.4 g of sodium is added to a solution of 91 g of tetraethylene glycol in 250 ml of tetrahydrofuran, and the mixture is stirred at room temperature. Once the sodium has dissolved, 145 ml of tert-butyl acrylate are added. The mixture is stirred for 12 h. The reaction solution is neutralized with ammonium chloride, concentrated, taken up in aqueous sodium chloride solution and extracted with ethyl acetate. The organic phase is concentrated. The residue is 39.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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